molecular formula C12H21NO4 B1525714 (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid CAS No. 478183-60-7

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid

Cat. No.: B1525714
CAS No.: 478183-60-7
M. Wt: 243.3 g/mol
InChI Key: CXKVEJHPQAZLCY-VIFPVBQESA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyclobutyl group, and a carboxylic acid functional group. This compound is of interest in organic synthesis, medicinal chemistry, and biochemical research due to its structural complexity and functional versatility.

Synthetic Routes and Reaction Conditions:

  • Boc Protection: The Boc group can be introduced using di-tert-butyl pyrocarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM).

  • Cyclobutyl Group Introduction: The cyclobutyl group can be introduced through a cyclization reaction of a linear precursor, often involving a Grignard reagent or organolithium compound followed by cyclization.

  • Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation reactions, such as using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid).

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow chemistry techniques to enhance efficiency and sustainability. Flow microreactors can be employed to streamline the Boc protection step, ensuring consistent quality and yield.

Chemical Reactions Analysis

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid: undergoes various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The Boc group can be removed under mild conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

  • Substitution: The amino group can undergo substitution reactions with alkyl halides or other electrophiles to form various derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO4, Jones reagent

  • Reduction: TFA, oxalyl chloride in methanol

  • Substitution: Alkyl halides, various electrophiles

Major Products Formed:

  • Esters and Amides: Resulting from oxidation of the carboxylic acid group.

  • Deprotected Amino Acid: Resulting from Boc group removal.

  • Substituted Derivatives: Resulting from substitution reactions at the amino group.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: Employed in the study of enzyme mechanisms and protein interactions.

  • Medicine: Investigated for potential therapeutic uses, such as in drug design and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid: can be compared to other amino acid derivatives with similar functional groups, such as:

  • Boc-protected amino acids: Similar in having a Boc group but differing in the side chain structure.

  • Cyclobutyl-containing amino acids: Similar in having a cyclobutyl group but differing in the presence of the Boc group and carboxylic acid.

  • Other carboxylic acid-containing amino acids: Similar in having a carboxylic acid group but differing in the protecting group and side chain.

Uniqueness: The combination of the Boc group, cyclobutyl group, and carboxylic acid makes this compound unique, providing versatility in synthetic applications and potential biological activity.

Properties

IUPAC Name

(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKVEJHPQAZLCY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30722061
Record name N-(tert-Butoxycarbonyl)-3-cyclobutyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478183-60-7
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478183-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-3-cyclobutyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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